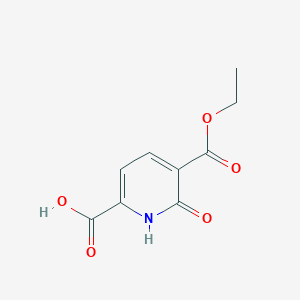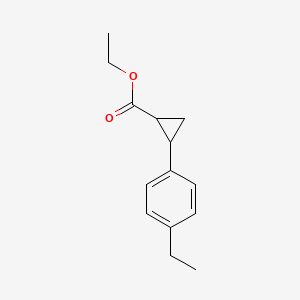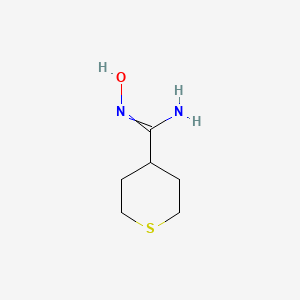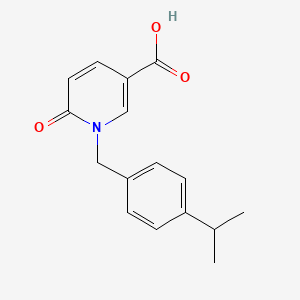
4(1H)-Pyrimidinone, 2,6-difluoro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) is a heterocyclic organic compound with the molecular formula C4H2F2N2O This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyrimidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) typically involves the fluorination of pyrimidinone derivatives. One common method is the direct fluorination of pyrimidinone using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of difluoropyrimidine derivatives.
Reduction: Formation of partially or fully reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
科学研究应用
4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets, leading to increased binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
4(1H)-Pyridinone, 2,6-difluoro-(9CI): Similar structure but with a nitrogen atom replaced by a carbon atom in the ring.
2,4-Difluoropyrimidine: Lacks the hydroxyl group at the 1-position.
2,6-Difluoropyridine: Similar fluorination pattern but with a different ring structure.
Uniqueness: 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) is unique due to the presence of both fluorine atoms and the hydroxyl group in the pyrimidinone ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C4H2F2N2O |
|---|---|
分子量 |
132.07 g/mol |
IUPAC 名称 |
2,4-difluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H2F2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9) |
InChI 键 |
JXFUEUBDKFTDOY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(NC1=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid](/img/structure/B11817690.png)
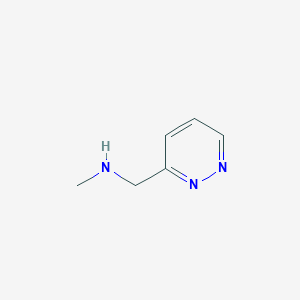
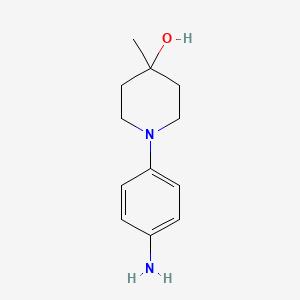
![methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)



